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molecular formula C10H13BrO B1267305 1-(4-Bromophenyl)-2-methylpropan-2-ol CAS No. 57469-91-7

1-(4-Bromophenyl)-2-methylpropan-2-ol

Cat. No. B1267305
M. Wt: 229.11 g/mol
InChI Key: GXRFHTZJNUGYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181273B2

Procedure details

1-(4-bromophenyl)-2-methyl-propan-2-ol (2.77 g, 12.1 mmol) was dissolved in dry THF (30 mL) and the solution was cooled to −78° C. Tert-butyllithium in pentane (15 mL of 1.7 M, 25.4 mmol) was added dropwise over 10 minutes and the reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was added via cannula to crushed solid CO2 (53.2 g, 1.21 mol) in Et2O under a flow of nitrogen gas. The reaction mixture was allowed to warm to room temperature, diluted with EtOAc and washed with water. The aqueous phase was acidified (pH 2) with 1N HCl solution and the aqueous layer was extracted with EtOAc. The organics were dried over sodium sulfate, filtered and concentrated in vacuo to give 4-(2-hydroxy-2-methyl-propyl)benzoic acid (620 mg, 26%) as a white solid. ESI-MS m/z calc. 194.0. found 195.3 (M+1)+; Retention time: 0.93 minutes (3 min run).
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
53.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:12])([OH:11])[CH3:10])=[CH:4][CH:3]=1.C([Li])(C)(C)C.CCCCC.[C:23](=[O:25])=[O:24]>C1COCC1.CCOCC.CCOC(C)=O>[OH:11][C:9]([CH3:12])([CH3:10])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:23]([OH:25])=[O:24])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(C)(O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
15 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
Quantity
53.2 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was added via cannula
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(CC1=CC=C(C(=O)O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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